molecular formula C10H6BrNO3S B1439435 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid CAS No. 1204296-56-9

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid

Cat. No.: B1439435
CAS No.: 1204296-56-9
M. Wt: 300.13 g/mol
InChI Key: IHJZRWLLRXWDAI-UHFFFAOYSA-N
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Description

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a thiophene ring The compound is characterized by the presence of a bromine atom on the thiophene ring and a carboxylic acid group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the bromine atom and the pyridine ring.

    2-oxo-1H-pyridine-3-carboxylic acid: Lacks the thiophene ring.

    5-bromothiophene-2-carboxylic acid: Lacks the pyridine ring and the oxo group.

Uniqueness

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid is unique due to the combination of the brominated thiophene ring and the carboxylated pyridine ring. This unique structure imparts specific electronic and steric properties that are beneficial for its applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3S/c11-8-4-3-7(16-8)6-2-1-5(10(14)15)9(13)12-6/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJZRWLLRXWDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169522
Record name 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-56-9
Record name 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-bromothiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Reactant of Route 5
6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Reactant of Route 6
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid

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